molecular formula C10H8ClNO3 B15330255 Methyl 7-chloro-2-oxoindoline-6-carboxylate

Methyl 7-chloro-2-oxoindoline-6-carboxylate

Cat. No.: B15330255
M. Wt: 225.63 g/mol
InChI Key: GMCGHNUSEKNUHM-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-oxoindoline-6-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-2-oxoindoline-6-carboxylate typically involves the reaction of 7-chloroindoline-2,3-dione with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methyl 7-chloro-2-oxoindoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxoindoline-6-carboxylate
  • Methyl 2-oxoindoline-7-carboxylate
  • Methyl 2-oxoindoline-5-carboxylate

Uniqueness

Methyl 7-chloro-2-oxoindoline-6-carboxylate is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 7-chloro-2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)6-3-2-5-4-7(13)12-9(5)8(6)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

GMCGHNUSEKNUHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(CC(=O)N2)C=C1)Cl

Origin of Product

United States

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